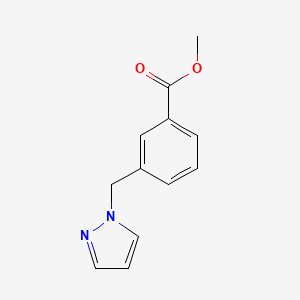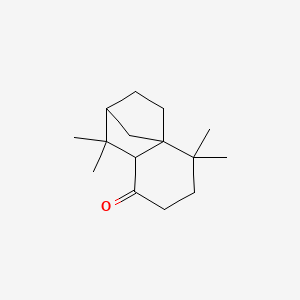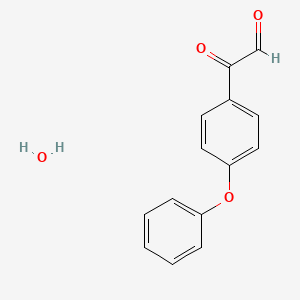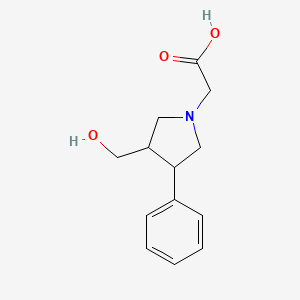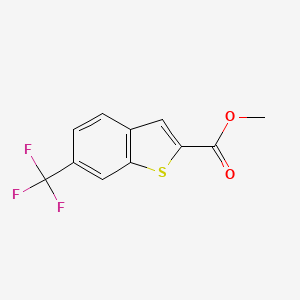
6-(三氟甲基)-1-苯并噻吩-2-羧酸甲酯
概述
描述
Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group attached to the benzothiophene ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
科学研究应用
Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
作用机制
Target of Action
It’s known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethyl groups exhibit an electron-withdrawing effect . This property could influence the compound’s interaction with its targets and result in changes to the targets’ behavior or function .
Biochemical Pathways
Compounds containing trifluoromethyl groups have been found to have significant effects on various biological processes .
Pharmacokinetics
The presence of a trifluoromethyl group could potentially influence these properties, as trifluoromethyl groups are known to enhance lipophilicity, which could impact the compound’s bioavailability .
Result of Action
It’s known that trifluoromethyl groups can significantly influence the behavior of biological molecules .
Action Environment
The action, efficacy, and stability of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate could be influenced by various environmental factors. For instance, the presence of a trifluoromethyl group could enhance the compound’s stability under certain conditions .
生化分析
Biochemical Properties
Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context . For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism, by either inhibiting or modifying their activity . Additionally, the compound’s benzothiophene moiety can interact with various proteins, influencing their structural conformation and function .
Cellular Effects
The effects of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the stability and translation of mRNAs, thereby altering gene expression patterns . In terms of cellular metabolism, it can disrupt normal metabolic processes by interfering with key enzymes involved in metabolic pathways . This disruption can lead to changes in cellular energy production and overall cell function .
Molecular Mechanism
At the molecular level, Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . The trifluoromethyl group can participate in redox reactions, influencing the redox state of the cell and affecting various biochemical pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade into various by-products, which may have different biochemical activities . Long-term exposure to the compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell function and viability .
Dosage Effects in Animal Models
The effects of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects . At higher doses, it can cause adverse effects, including toxicity and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond certain dosage levels .
Metabolic Pathways
Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The trifluoromethyl group can also affect metabolic flux by altering the activity of key metabolic enzymes . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can determine the compound’s bioavailability and efficacy in different biological contexts .
Subcellular Localization
Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The compound’s localization can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving suitable precursors such as 2-bromo-1-(trifluoromethyl)benzene and thiophene derivatives.
Esterification: The carboxylate group is introduced through esterification reactions using reagents like methanol and acid catalysts.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane under specific reaction conditions.
Industrial Production Methods: Industrial production of Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzothiophene derivatives.
相似化合物的比较
- Methyl 6-methyl-1-benzothiophene-2-carboxylate
- Methyl 6-chloro-1-benzothiophene-2-carboxylate
- Methyl 6-fluoro-1-benzothiophene-2-carboxylate
Comparison: Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher chemical stability, enhanced lipophilicity, and potentially greater biological activity. These characteristics make it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2S/c1-16-10(15)9-4-6-2-3-7(11(12,13)14)5-8(6)17-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWPUCBUPABCRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594801 | |
| Record name | Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863118-41-6 | |
| Record name | Methyl 6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B1369914.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B1369918.png)
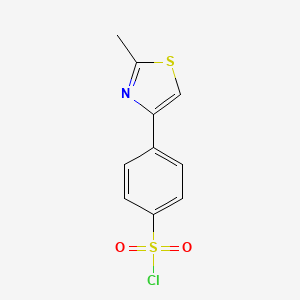
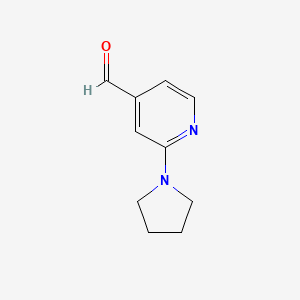
![N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine](/img/structure/B1369923.png)
